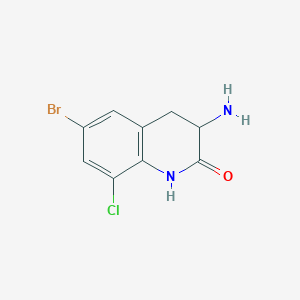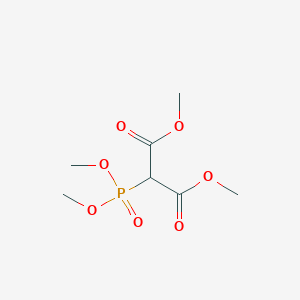
zinc;ethene;4-methyl-2-methylidenepentanoate;2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound zinc;ethene;4-methyl-2-methylidenepentanoate;2-methylprop-2-enoic acid is a complex organometallic compound with the molecular formula C20H32O6Zn It is known for its unique structure, which includes zinc coordinated with ethene and various organic ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;ethene;4-methyl-2-methylidenepentanoate;2-methylprop-2-enoic acid typically involves the reaction of zinc salts with organic ligands under controlled conditions. One common method involves the polymerization of 2-methylprop-2-enoic acid with ethene in the presence of zinc salts . The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C)
Catalysts: Zinc chloride or zinc acetate
Solvents: Organic solvents such as toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes using continuous reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Zinc;ethene;4-methyl-2-methylidenepentanoate;2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other organic oxidation products.
Reduction: Reduction reactions can lead to the formation of zinc metal and reduced organic compounds.
Substitution: The organic ligands can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions include zinc oxide, various organic oxidation products, reduced organic compounds, and substituted organic ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other organometallic compounds .
Biology
In biological research, zinc;ethene;4-methyl-2-methylidenepentanoate;2-methylprop-2-enoic acid is studied for its potential role in zinc metabolism and its interactions with biological macromolecules.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the delivery of zinc ions to biological systems.
Industry
In industry, it is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which zinc;ethene;4-methyl-2-methylidenepentanoate;2-methylprop-2-enoic acid exerts its effects involves the coordination of zinc ions with organic ligands. This coordination can influence the reactivity and stability of the compound, making it an effective catalyst and precursor in various chemical reactions . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Zinc acetate
- Zinc chloride
- Zinc oxide
Comparison
Compared to zinc acetate and zinc chloride, zinc;ethene;4-methyl-2-methylidenepentanoate;2-methylprop-2-enoic acid has a more complex structure, which provides unique reactivity and stability. Unlike zinc oxide, which is primarily used as a simple inorganic compound, this organometallic compound offers versatility in organic synthesis and catalysis.
Properties
CAS No. |
61843-71-8 |
|---|---|
Molecular Formula |
C20H32O6Zn |
Molecular Weight |
433.8 g/mol |
IUPAC Name |
zinc;ethene;4-methyl-2-methylidenepentanoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/2C7H12O2.C4H6O2.C2H4.Zn/c2*1-5(2)4-6(3)7(8)9;1-3(2)4(5)6;1-2;/h2*5H,3-4H2,1-2H3,(H,8,9);1H2,2H3,(H,5,6);1-2H2;/q;;;;+2/p-2 |
InChI Key |
AFLYMKMNBVEIQN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CC(=C)C(=O)[O-].CC(C)CC(=C)C(=O)[O-].CC(=C)C(=O)O.C=C.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Furan-2-yl)-3-(trimethylsilyl)propyl]piperidine](/img/structure/B14565645.png)
![Methyl 4-{[1-([1,1'-biphenyl]-4-yl)pentyl]amino}butanoate](/img/structure/B14565651.png)


![[(6-Phenylhex-1-yn-3-yl)selanyl]benzene](/img/structure/B14565671.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine](/img/structure/B14565676.png)
![1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14565684.png)

![8-tert-Butyl-10-methoxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B14565699.png)

![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol)](/img/structure/B14565712.png)
![1-Phenyl-2-[(2E)-2-(phenylimino)pyridin-1(2H)-yl]ethan-1-one](/img/structure/B14565713.png)
![5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14565721.png)

